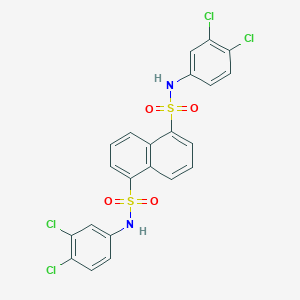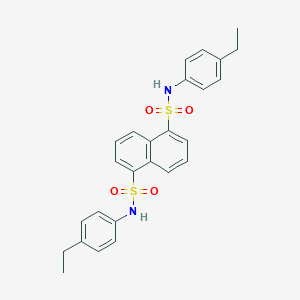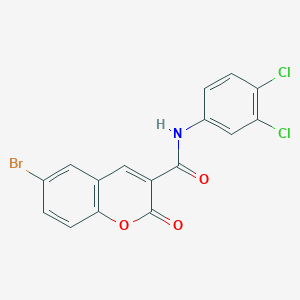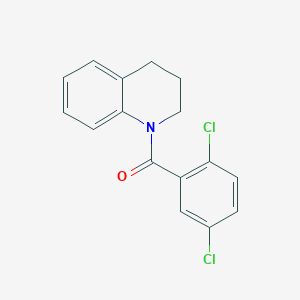![molecular formula C27H40N4O4S B406906 8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406906.png)
8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the dodecylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with dodecylthiol.
Attachment of the hydroxy-phenoxypropyl group: This is typically done through an etherification reaction, where the hydroxy group of the purine core reacts with 2-hydroxy-3-phenoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mécanisme D'action
The mechanism of action of 8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Shares the phenoxypropyl group but differs in the rest of the structure.
Dodecylthiol derivatives: Similar in having the dodecylsulfanyl group but differ in the core structure.
Uniqueness
8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C27H40N4O4S |
|---|---|
Poids moléculaire |
516.7g/mol |
Nom IUPAC |
8-dodecylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C27H40N4O4S/c1-3-4-5-6-7-8-9-10-11-15-18-36-27-28-24-23(25(33)29-26(34)30(24)2)31(27)19-21(32)20-35-22-16-13-12-14-17-22/h12-14,16-17,21,32H,3-11,15,18-20H2,1-2H3,(H,29,33,34) |
Clé InChI |
UQQFBALZWFFGOP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
SMILES canonique |
CCCCCCCCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406825.png)
![3-amino-4-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406827.png)

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B406831.png)


![4-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B406834.png)
![5-[(5-{3,5-bisnitrophenyl}-2-furyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B406835.png)

![N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide](/img/structure/B406837.png)
![N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B406838.png)


![Isopropyl 4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B406845.png)
